Tris(hydroxymethyl)aminomethane acetate

Catalog No.
S651165
CAS No.
6850-28-8
M.F
C6H15NO5
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxymethyl)aminomethane acetate

CAS Number

6850-28-8

Product Name

Tris(hydroxymethyl)aminomethane acetate

IUPAC Name

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C6H15NO5

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4)

InChI Key

PIEPQKCYPFFYMG-UHFFFAOYSA-N

SMILES

CC(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

CC(=O)O.C(C(CO)(CO)N)O

Buffering Agent

THAM acts as an effective buffer in biological experiments. Its molecule contains a primary amine group (NH2) that can accept a proton (H+) and a carboxylic acid group (COOH) that can donate a proton. This allows THAM to maintain a desired pH within a specific range in aqueous solutions [1]. This buffering capacity is crucial for maintaining optimal conditions for biological processes like enzyme activity, protein stability, and cell culture [2].

Here are some sources for THAM's buffering properties:

  • PubChem [1]:
  • Sigma-Aldrich [2]:

Chelating Agent

THAM can also act as a chelating agent, forming complexes with metal ions. The hydroxyl groups (OH) on the molecule can interact with metal ions, reducing their free concentration in the solution [3]. This property is valuable in research areas like protein purification, where metal ions can interfere with protein functionality. Additionally, THAM's chelating ability can be used to study metal-ion interactions in biological systems [4].

Here are some sources for THAM's chelating properties:

  • Chem-Impex International [3]:
  • PubChem [4]:

Tris(hydroxymethyl)aminomethane acetate, commonly referred to as Tris acetate, is a chemical compound with the molecular formula C6H15NO5C_6H_{15}NO_5 and a molecular weight of 181.19 g/mol. It appears as a white crystalline powder and is soluble in water. This compound is primarily utilized in biochemical applications, particularly as a buffering agent in various laboratory settings. Its melting point ranges from 120 to 121 °C, and it has a boiling point of approximately 219-220 °C at reduced pressure (9.7513 mmHg) .

The biological activity of Tris(hydroxymethyl)aminomethane acetate is primarily linked to its role as a buffer in biochemical assays. It helps maintain a stable pH environment that is essential for enzymatic reactions and nucleic acid stability during procedures such as electrophoresis. Additionally, it has been shown to have minimal toxicity, making it suitable for use in cell culture and molecular biology applications .

Tris(hydroxymethyl)aminomethane acetate can be synthesized through the reaction of Tris(hydroxymethyl)aminomethane with acetic acid. The process typically involves:

  • Mixing Tris(hydroxymethyl)aminomethane with acetic acid.
  • Allowing the reaction to proceed under controlled temperature conditions.
  • Isolating the resulting acetate salt through crystallization or precipitation methods.

This synthesis is straightforward and allows for high-purity product yields suitable for laboratory use .

Tris(hydroxymethyl)aminomethane acetate has diverse applications, including:

  • Buffer Solutions: It is widely used in preparing buffer solutions for biological assays, particularly those involving nucleic acids and proteins.
  • Gel Electrophoresis: Tris acetate is a key component in Tris-acetate-EDTA (TAE) buffers used during agarose gel electrophoresis.
  • Chromatography: It is employed in column chromatography for protein purification.
  • Cell Culture: Due to its low toxicity, it is suitable for maintaining pH stability in cell culture media .

Studies on the interactions of Tris(hydroxymethyl)aminomethane acetate with various biomolecules have shown that it can stabilize proteins and nucleic acids by providing an optimal pH environment. Its buffering capacity prevents drastic pH changes that could denature proteins or degrade nucleic acids during experimental procedures. Additionally, interaction studies often focus on how Tris buffers influence enzyme activity and stability .

Tris(hydroxymethyl)aminomethane acetate shares similarities with several other compounds used as buffering agents or in biochemical applications. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Tris(hydroxymethyl)aminomethaneC4H11NO3C_4H_{11}NO_3Basic buffer with no acetate component
Phosphate Buffered SalineNa2HPO4Na_2HPO_4/NaH2PO4NaH_2PO_4Commonly used buffer for biological applications
2-(N-Morpholino)ethanesulfonic acidC7H15N1O6SC_7H_{15}N_1O_6SStable at a wider pH range (6.5-7.5), less volatile
N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acidC7H18N2O6SC_7H_{18}N_2O_6SKnown as TES, useful for biological systems

Tris(hydroxymethyl)aminomethane acetate stands out due to its specific buffering range (pH 7.5 to 8.5), making it particularly effective for nucleic acid work compared to other buffers like phosphate buffers which may not provide the same level of stability under varying conditions .

Stoichiometric Neutralization of Tris with Acetic Acid

The synthesis of Tris(hydroxymethyl)aminomethane acetate fundamentally relies on the stoichiometric neutralization reaction between Tris(hydroxymethyl)aminomethane and acetic acid [1] [2]. This neutralization process follows a precise 1:1 molar ratio, where one molecule of the basic Tris(hydroxymethyl)aminomethane (molecular weight 121.14 g/mol) reacts with one molecule of acetic acid (molecular weight 60.05 g/mol) to form the acetate salt with a combined molecular weight of 181.19 g/mol [3] [4].

The reaction mechanism involves the protonation of the amino group in Tris(hydroxymethyl)aminomethane, which has a pKa value of approximately 8.1 at 25°C [5]. When glacial acetic acid (pKa 4.75) is introduced to the Tris(hydroxymethyl)aminomethane solution, the acid donates a proton to the amino group, forming the Tris(hydroxymethyl)aminomethane cation and acetate anion [6] [7]. This acid-base neutralization is essentially instantaneous and highly exothermic, requiring careful temperature control during the synthesis process [8].

The stoichiometric calculation for this neutralization requires exact measurement of both reactants. For Tris(hydroxymethyl)aminomethane, the starting material must meet pharmaceutical grade specifications with purity levels of at least 99.0% as determined by neutralization titration [9] [10]. The acetic acid used is typically glacial acetic acid with high purity to ensure complete conversion and minimize impurities in the final product [11]. The resulting Tris(hydroxymethyl)aminomethane acetate exhibits a pH range of 6.0-7.0 when dissolved in water at 0.5 M concentration [2] [12].

ComponentMolecular FormulaMolecular Weight (g/mol)Properties
Tris(hydroxymethyl)aminomethaneC₄H₁₁NO₃121.14White crystalline powder, pH 10.4 (0.1M)
Acetic acidC₂H₄O₂60.05Glacial acetic acid, pKa 4.75
Product - Tris acetateC₄H₁₁NO₃·C₂H₄O₂181.19White crystalline powder, acetate odor
Molecular ratio1:1-Equimolar neutralization
pH range of final product6.0-7.0-Buffering range

The neutralization process must be carefully monitored to prevent over-neutralization or incomplete conversion. Temperature control during the reaction is critical, as the reaction is highly exothermic and can cause rapid temperature increases that may lead to decomposition or formation of unwanted side products [13] [14]. Optimal reaction temperatures are maintained between 20-60°C with continuous stirring to ensure homogeneous mixing and complete neutralization [10] [15].

Industrial-Scale Production Protocols

Industrial-scale production of Tris(hydroxymethyl)aminomethane acetate requires sophisticated process control systems and adherence to Good Manufacturing Practice guidelines [10] [15]. The manufacturing process begins with the preparation of high-purity Tris(hydroxymethyl)aminomethane through the reduction of tris(hydroxymethyl)nitromethane, which itself is synthesized from nitromethane and paraformaldehyde under controlled catalytic conditions [16] [17].

The industrial synthesis of the precursor Tris(hydroxymethyl)aminomethane involves a multi-step process where nitromethane is first reacted with excess paraformaldehyde in the presence of a base catalyst to form tris(hydroxymethyl)nitromethane [16]. This intermediate is then subjected to catalytic hydrogenation using nickel or palladium catalysts under controlled pressure and temperature conditions [18]. The resulting Tris(hydroxymethyl)aminomethane is purified through crystallization and recrystallization processes to achieve pharmaceutical grade purity levels exceeding 99% [19] [20].

For the acetate salt formation, industrial protocols employ large-scale reaction vessels equipped with precise temperature control, continuous stirring mechanisms, and pH monitoring systems [21] [15]. The neutralization reaction is conducted in batch or continuous processes where Tris(hydroxymethyl)aminomethane solutions are titrated with acetic acid under controlled conditions [22]. Critical process parameters include maintaining reaction temperatures between 20-60°C, ensuring complete mixing through adequate agitation, and controlling the rate of acetic acid addition to prevent localized pH variations [23].

Production ParameterSpecificationQuality Impact
Starting Material Purity≥99% TRIS baseDirectly affects final product purity
Reaction Temperature20-60°C under controlled conditionsControls reaction kinetics and side products
Reaction Time1-3 hours for neutralizationEnsures complete neutralization
Crystallization MethodControlled cooling crystallizationDetermines crystal size and morphology
Yield Range80-90% theoretical yieldEconomic and efficiency consideration
Drying Conditions105°C for 3 hoursRemoves residual moisture
Storage RequirementsRoom temperature, dry conditionsPrevents degradation and caking

The crystallization process represents a critical unit operation in industrial production, where the Tris(hydroxymethyl)aminomethane acetate salt is recovered from solution through controlled cooling and seeding techniques [19] [24]. Optimized crystallization conditions typically involve controlled cooling rates, appropriate supersaturation levels, and specific pH adjustments to promote uniform crystal growth and desired polymorphic forms [20] [25]. The crystallization yield in industrial processes typically ranges from 80-90% of theoretical yield, with the remaining material recovered through mother liquor processing [19].

Post-crystallization processing includes washing, drying, and sizing operations designed to produce pharmaceutical-grade material meeting strict specifications [10] [23]. Drying operations are conducted at temperatures of 105°C for 3 hours to remove residual moisture while preventing thermal decomposition [9]. The dried product is then subjected to particle size control through milling or screening operations to achieve uniform crystal size distribution suitable for pharmaceutical applications [26].

Quality Control Measures for Research-Grade Material

Comprehensive quality control protocols for research-grade Tris(hydroxymethyl)aminomethane acetate encompass multiple analytical techniques designed to verify chemical purity, physical properties, and functional performance [9] [27]. These measures ensure that the final product meets stringent specifications required for use in biological research, pharmaceutical formulation, and analytical applications.

Assay determination represents the primary quality control measure, employing both neutralization titration and non-aqueous titration methods to quantify the active compound content [9]. Neutralization titration using 0.1N hydrochloric acid with potentiometric endpoint detection provides precise measurement of the Tris(hydroxymethyl)aminomethane content, with specifications requiring minimum 99.0% purity [9] [28]. Non-aqueous titration serves as an alternative method for purity determination, particularly useful for detecting water-soluble impurities that might interfere with aqueous titration methods [29].

Physical characterization includes melting point determination, which serves as both an identity test and purity indicator [3] [2]. Research-grade Tris(hydroxymethyl)aminomethane acetate exhibits a melting point range of 118.0-122.0°C, with narrow ranges indicating high purity and proper crystalline form [4] [30]. Appearance testing involves visual inspection to confirm the characteristic white to almost white crystalline powder appearance, with any discoloration indicating potential impurities or degradation [9] [31].

Spectroscopic analysis employs ultraviolet-visible spectroscopy to assess optical purity and detect colored impurities [9]. The specification for UV absorbance at 290 nm in 50% aqueous solution must not exceed 0.500 absorbance units, ensuring minimal interference in spectroscopic applications [3] [4]. Infrared spectroscopy provides structural confirmation and identity verification through comparison with reference standards [9].

Test ParameterSpecificationAnalytical MethodCritical Quality Attribute
Assay (Neutralization Titration)≥99.0%Potentiometric titration with 0.1N HClChemical purity and content
Assay (Non-aqueous Titration)≥99.0%Titration in non-aqueous mediumAlternative purity determination
Melting Point118.0-122.0°CMelting point apparatusThermal stability and identity
UV Absorbance≤0.500 (290 nm, 50% H₂O)UV-Vis spectroscopyOptical purity and color
Water Content≤1.0%Karl Fischer titrationMoisture control
Heavy Metals≤5 ppm (as Pb)Atomic absorption/ICP-MSSafety and regulatory compliance
AppearanceWhite to almost white powder/crystalVisual inspectionPhysical quality
pH (0.5M in H₂O)6.0-7.0pH meter calibrationBuffer capacity verification
Crystalline FormCrystalline powderX-ray diffraction/microscopyPolymorphic form control

Moisture content determination using Karl Fischer titration ensures that water levels remain below 1.0%, preventing hydrolysis and maintaining product stability during storage [9] [32]. Elevated moisture content can lead to chemical degradation and compromised buffering capacity, making this parameter critical for research applications [31].

Heavy metals analysis employs atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to quantify metallic impurities [9]. The specification requires heavy metals content not to exceed 5 ppm when expressed as lead equivalent, ensuring safety for biological applications and compliance with pharmaceutical standards [4] [33]. Elemental impurities testing may also include specific limits for individual metals such as mercury, cadmium, and arsenic according to ICH Q3D guidelines [27].

pH verification of the final product in aqueous solution confirms proper neutralization and buffering capacity [9] [2]. A 0.5 M aqueous solution of research-grade Tris(hydroxymethyl)aminomethane acetate should exhibit a pH between 6.0-7.0, demonstrating the successful formation of the acetate salt and appropriate buffering characteristics [12] [28]. Polymorphic analysis using X-ray powder diffraction ensures that the crystalline material exhibits the expected crystal structure and polymorphic form, which can affect solubility and stability properties [30] [20].

Microbiological testing may be required for certain research applications, particularly those involving cell culture or biological systems [10]. Total aerobic microbial count and total combined yeasts and molds count should not exceed 100 CFU/g each, while specific pathogen testing ensures absence of Escherichia coli, Salmonella species, Staphylococcus aureus, and Pseudomonas aeruginosa [32].

Wikipedia

Tris acetate

Dates

Last modified: 08-15-2023

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